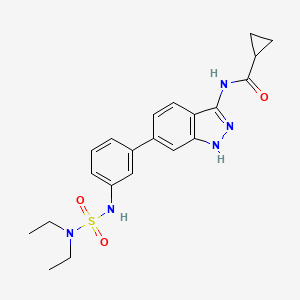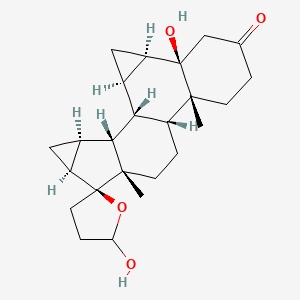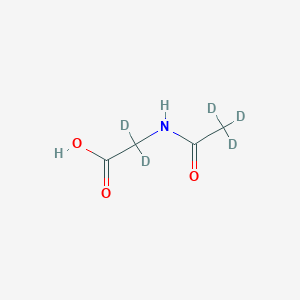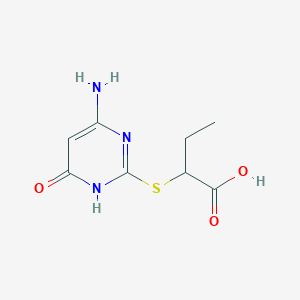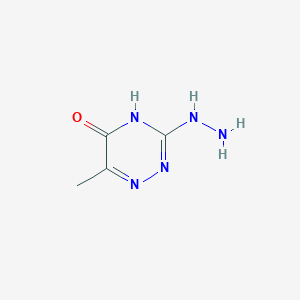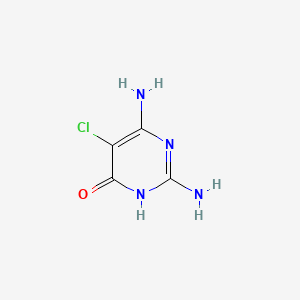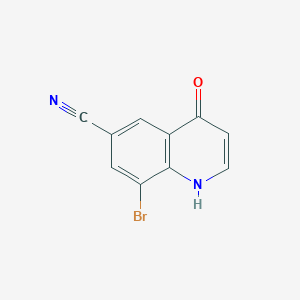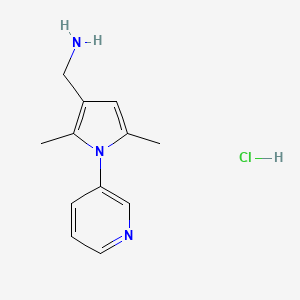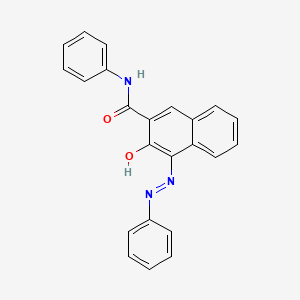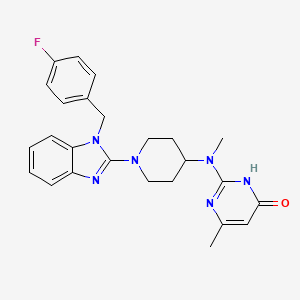
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl-
Descripción general
Descripción
The compound “4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl-” is a complex organic molecule. It contains several functional groups, including a pyrimidinone ring, a benzimidazole ring, a piperidine ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. It also contains a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring. The piperidinyl group is a six-membered ring with one nitrogen atom. The fluorophenyl group is a benzene ring with a fluorine atom attached .Aplicaciones Científicas De Investigación
Neuroleptic Activity
A study by Sato et al. (1978) synthesized and tested a series of compounds, including ones structurally similar to the specified chemical, for neuroleptic activities. These compounds showed activities comparable to haloperidol, a well-known antipsychotic drug. Particularly, one compound displayed potent neuroleptic activity with reduced risk of extrapyramidal side effects, a common issue with many antipsychotics (Sato et al., 1978).
Serotonin 5-HT2 Antagonism
Andersen et al. (1992) developed a series of 3-(4-fluorophenyl)-1H-indoles, which are structurally related to the query compound. These showed high affinity and selectivity for serotonin 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. This property is significant in the development of psychotropic medications, particularly for conditions like depression and anxiety (Andersen et al., 1992).
Molecular Structure Analysis
Oezbey et al. (1998) conducted an X-ray analysis of a molecule containing elements of the query compound. This study provided insights into the molecular structure, which is crucial for understanding the physicochemical properties and potential biological activities of such compounds (Oezbey et al., 1998).
Dopamine D-2 and Serotonin 5-HT2 Antagonism
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles, which included compounds structurally related to the query chemical. These compounds exhibited potent affinity for both dopamine D-2 and serotonin 5-HT2 receptors, suggesting their potential as antipsychotic agents (Perregaard et al., 1992).
Antihistaminic Activity
Janssens et al. (1985) described the synthesis and evaluation of a series of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, which have structural similarities to the query compound. These compounds demonstrated significant in vivo antihistamine activity, important for the development of allergy treatments (Janssens et al., 1985).
Propiedades
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O/c1-17-15-23(33)29-24(27-17)30(2)20-11-13-31(14-12-20)25-28-21-5-3-4-6-22(21)32(25)16-18-7-9-19(26)10-8-18/h3-10,15,20H,11-14,16H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQCJBXIKBTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N(C)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148613 | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
CAS RN |
108612-60-8 | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



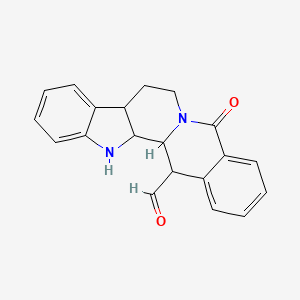

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
